molecular formula C19H18BrN3O3 B11304042 N-(2-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11304042
M. Wt: 416.3 g/mol
InChI Key: AKBLNYVUJXQETP-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is an organic compound with a complex structure that includes a bromophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling reactions: The final step involves coupling the brominated phenyl group with the oxadiazole derivative using a suitable base and solvent system.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group in the acetamide moiety.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

Biology: In biological research, it can be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: In the industrial sector, it can be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Uniqueness: N-(2-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of new materials or bioactive compounds.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-12(2)18-22-19(26-23-18)13-7-9-14(10-8-13)25-11-17(24)21-16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

AKBLNYVUJXQETP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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